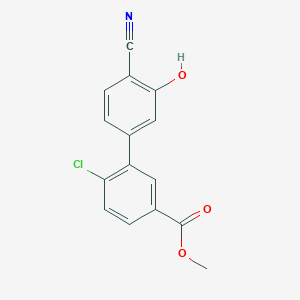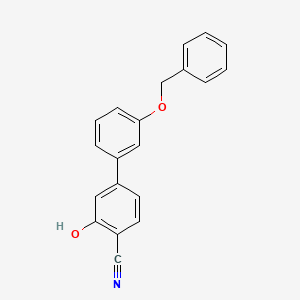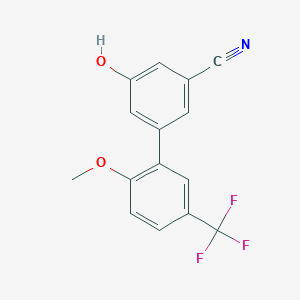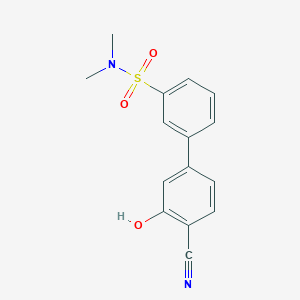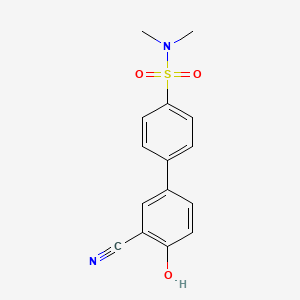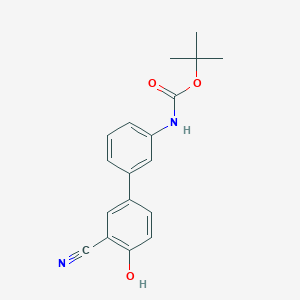
4-(3-BOC-Aminophenyl)-2-cyanophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-BOC-Aminophenyl)-2-cyanophenol, 95% (hereafter referred to as 4-BOC-2-CN) is a chemical compound that has been used in a variety of scientific research applications, including biochemical and physiological studies. It is a derivative of 4-aminophenol, with a BOC (tert-butyloxycarbonyl) group attached to the amine group, and a cyano group attached to the phenol group. 4-BOC-2-CN has been used in a number of different studies, due to its unique properties and ability to react with a variety of other chemicals.
科学研究应用
4-BOC-2-CN has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various bioactive compounds, such as imidazole derivatives and thiadiazole derivatives. It has also been used as a starting material for the synthesis of various heterocyclic compounds, such as pyridine and quinoline derivatives. In addition, it has been used as a starting material for the synthesis of various metal complexes, such as cobalt and iron complexes.
作用机制
The mechanism of action of 4-BOC-2-CN is not well understood. However, it is believed that the BOC group is responsible for the reactivity of the compound, as it can undergo nucleophilic substitution reactions with various other compounds. The cyano group is also believed to be responsible for the reactivity of the compound, as it can undergo electrophilic substitution reactions with various other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BOC-2-CN are not well understood. However, it has been shown to have some inhibitory effects on the activity of certain enzymes, such as the enzyme cytochrome P450. In addition, it has been shown to have some inhibitory effects on the activity of certain proteins, such as the protein kinase C.
实验室实验的优点和局限性
The main advantage of using 4-BOC-2-CN in lab experiments is its ability to react with a variety of other compounds. This makes it a useful tool for the synthesis of various bioactive compounds, heterocyclic compounds, and metal complexes. However, the BOC group is labile and can be easily hydrolyzed, which can limit its use in certain experiments. In addition, the cyano group is also labile and can be easily hydrolyzed, which can also limit its use in certain experiments.
未来方向
There are a number of potential future directions for the use of 4-BOC-2-CN in scientific research. It could be used as a starting material for the synthesis of more complex bioactive compounds, such as peptides and proteins. It could also be used as a starting material for the synthesis of more complex heterocyclic compounds, such as pyridine and quinoline derivatives. In addition, it could be used as a starting material for the synthesis of more complex metal complexes, such as cobalt and iron complexes. It could also be used as a reagent for the synthesis of various other compounds, such as imidazole derivatives and thiadiazole derivatives. Finally, it could be used in the development of new drugs, as it has been shown to have some inhibitory effects on the activity of certain enzymes and proteins.
合成方法
4-BOC-2-CN can be synthesized by a two-step reaction. The first step involves the reaction of 4-aminophenol with tert-butyl isocyanate in the presence of a base, such as triethylamine, to form the BOC-protected amine. The second step involves the reaction of the BOC-protected amine with cyanobenzene in the presence of a base, such as potassium carbonate, to form 4-BOC-2-CN. This method has been used successfully in a variety of studies, and is relatively straightforward and simple to perform.
属性
IUPAC Name |
tert-butyl N-[3-(3-cyano-4-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-6-4-5-12(10-15)13-7-8-16(21)14(9-13)11-19/h4-10,21H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGAMLAEUJUIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

